molecular formula C19H29N3O2 B2868627 1-(3,4-Dimethylphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034608-09-6

1-(3,4-Dimethylphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea

Cat. No. B2868627
CAS RN: 2034608-09-6
M. Wt: 331.46
InChI Key: DTHPKTCYEWDLAP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as DT-010 and has been synthesized using various methods.

Scientific Research Applications

Steric Carbonyl Protection and Cleavage in Organic Synthesis

Ureas with sterically protected carbonyl groups, including piperidine derivatives, are prepared through reactions involving highly substituted secondary amines. These compounds, upon metalation, offer insights into methods for cleaving urethanes and ureas. Such processes, particularly the retro-Mannich reaction, suggest potential applications in synthesizing sterically blocked carbonyl compounds (Hassel & Seebach, 1978).

Green Chemistry Approaches in Organic Synthesis

The synthesis of piperidin-4-one derivatives utilizing green solvents highlights an environmentally friendly method in organic chemistry. Deep eutectic solvents, such as glucose-urea mixtures, provide an effective medium for reactions, contributing to the development of sustainable synthesis strategies (Hemalatha & Ilangeswaran, 2020).

Molecular Structure and Characterization

Research on ureas derived from complex amines explores their conformational behavior, providing valuable data for structural chemistry. Studies using spectroscopic techniques and molecular modeling offer insights into the preferred conformations and potential reactivity of such compounds (Iriepa et al., 1997).

Anion Coordination Chemistry

The study of protonated urea-based ligands and their interaction with inorganic oxo-acids showcases the compound's role in anion coordination chemistry. Such research contributes to understanding molecular interactions and designing new materials (Wu et al., 2007).

Enthalpic Transfers in Solution Chemistry

Investigations into the enthalpies of solution and transfer of urea and its derivatives between different solvents provide crucial thermodynamic parameters. These parameters are essential for predicting solubility, reactivity, and designing processes in solution chemistry (Ivanov et al., 2006).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-14-3-4-17(11-15(14)2)21-19(23)20-12-16-5-8-22(9-6-16)18-7-10-24-13-18/h3-4,11,16,18H,5-10,12-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHPKTCYEWDLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCOC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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